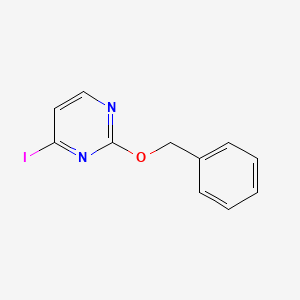

2-(Benzyloxy)-4-iodopyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Chemical Synthesis

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block in numerous biologically important molecules, including the nucleobases cytosine, thymine, and uracil (B121893), which are essential components of nucleic acids. researchgate.net This inherent biological relevance has spurred significant interest in the synthesis of pyrimidine-containing compounds. The pyrimidine scaffold serves as a privileged structure in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. bohrium.comresearchgate.net This has led to the development of a wide range of pyrimidine derivatives with diverse therapeutic applications. udayton.edumdpi.com The structural versatility of the pyrimidine ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired biological activities. bohrium.com

Strategic Importance of Halogenated Pyrimidines as Versatile Synthetic Intermediates

The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. thieme-connect.com Halogenated pyrimidines are key precursors in a multitude of organic transformations, primarily due to the ability of the halogen atom to act as a leaving group in nucleophilic substitution reactions or as a handle for cross-coupling reactions. researchgate.netresearchgate.net The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, a reaction that is often difficult to achieve with other aromatic systems. researchgate.net

The identity of the halogen atom (F, Cl, Br, I) plays a crucial role in the reactivity of the pyrimidine derivative. Iodinated pyrimidines, in particular, are highly valued for their exceptional reactivity in popular cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. researchgate.netnih.gov The carbon-iodine bond is the weakest among the carbon-halogen bonds, facilitating oxidative addition to transition metal catalysts, a key step in these coupling reactions. This high reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, providing a powerful tool for the construction of complex molecular frameworks. rsc.org

Overview of 2-(Benzyloxy)-4-iodopyrimidine as a Key Building Block in Organic Transformation

Within the class of halogenated pyrimidines, 2-(benzyloxy)-4-iodopyrimidine stands out as a particularly useful and versatile building block. This compound incorporates two key functional groups: a benzyloxy group at the 2-position and an iodine atom at the 4-position. The benzyloxy group can serve as a protecting group for the 2-hydroxypyrimidine (B189755) tautomer and can be readily removed under specific conditions. More importantly, the iodine atom at the 4-position provides a reactive site for a wide array of chemical modifications.

The strategic placement of these functional groups allows for a stepwise and regioselective elaboration of the pyrimidine core. For instance, the iodine atom can be displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions to introduce new substituents at the 4-position. Subsequently, the benzyloxy group can be cleaved to unmask the 2-hydroxy functionality, which can then be further manipulated. This sequential reactivity makes 2-(benzyloxy)-4-iodopyrimidine a valuable intermediate in the synthesis of highly substituted and functionally diverse pyrimidine derivatives.

Below is a data table outlining the key properties of 2-(Benzyloxy)-4-iodopyrimidine:

| Property | Value |

| CAS Number | 1333319-69-9 chemicalbook.com |

| Molecular Formula | C11H9IN2O chemicalbook.com |

| Molecular Weight | 312.11 g/mol cymitquimica.com |

| Appearance | Not specified |

| Storage Temperature | 2-8°C chemicalbook.com |

Scope and Objectives of Research on 2-(Benzyloxy)-4-iodopyrimidine

The primary objective of research involving 2-(benzyloxy)-4-iodopyrimidine is to explore and expand its synthetic utility in the construction of novel and complex organic molecules. open.eduscribd.com This encompasses several key areas of investigation:

Exploration of Novel Synthetic Methodologies: A significant focus is on developing new and efficient methods for the synthesis of 2-(benzyloxy)-4-iodopyrimidine itself and for its subsequent transformations. open.edu This includes optimizing reaction conditions for higher yields, reducing reaction times, and employing more environmentally benign reagents and solvents. rsc.org

Application in Cross-Coupling Reactions: A major area of research involves the use of 2-(benzyloxy)-4-iodopyrimidine in various transition-metal-catalyzed cross-coupling reactions. scribd.com The objective is to synthesize a diverse library of 4-substituted pyrimidine derivatives by coupling it with a wide range of boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), and alkenes (Heck coupling).

Synthesis of Biologically Active Compounds: A key driver for research on this compound is its potential as a precursor to biologically active molecules. open.edu Researchers aim to utilize 2-(benzyloxy)-4-iodopyrimidine as a starting material for the synthesis of novel compounds with potential therapeutic applications, such as kinase inhibitors, antiviral agents, and anticancer drugs.

Investigation of Regioselectivity: Understanding and controlling the regioselectivity of reactions involving 2-(benzyloxy)-4-iodopyrimidine is a critical objective. scribd.com This involves studying the factors that influence the site of reaction, allowing for the selective functionalization of the pyrimidine ring at specific positions.

The following table outlines some research objectives related to 2-(Benzyloxy)-4-iodopyrimidine:

| Research Objective | Description |

| Methodology Development | To establish efficient and scalable synthetic routes to 2-(benzyloxy)-4-iodopyrimidine and its derivatives. |

| Diversity-Oriented Synthesis | To utilize 2-(benzyloxy)-4-iodopyrimidine in combinatorial and diversity-oriented synthesis to generate libraries of novel compounds for biological screening. |

| Structure-Activity Relationship (SAR) Studies | To synthesize a series of analogues based on the 2-(benzyloxy)-4-iodopyrimidine scaffold to probe structure-activity relationships for a particular biological target. |

| Mechanistic Studies | To investigate the mechanisms of reactions involving 2-(benzyloxy)-4-iodopyrimidine to gain a deeper understanding of its reactivity and to further optimize reaction conditions. scribd.com |

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-phenylmethoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IN2O/c12-10-6-7-13-11(14-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHLJHPNLAHFOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CC(=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744590 | |

| Record name | 2-(Benzyloxy)-4-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333319-69-9 | |

| Record name | 4-Iodo-2-(phenylmethoxy)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1333319-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzyloxy)-4-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzyloxy 4 Iodopyrimidine

Retrosynthetic Analysis of 2-(Benzyloxy)-4-iodopyrimidine

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by working backward from the target molecule to simpler, commercially available starting materials. For 2-(Benzyloxy)-4-iodopyrimidine, two primary disconnections are most logical: the Carbon-Iodine (C-I) bond and the Carbon-Oxygen (C-O) bond of the benzyloxy group.

C-I Bond Disconnection : This disconnection suggests that the iodine atom can be installed onto a 2-(benzyloxy)pyrimidine precursor. This is a common strategy for halogenating heterocyclic rings and points to an electrophilic iodination reaction as a key final step.

C-O Bond Disconnection : This approach involves disconnecting the benzyloxy group, leading to a 4-iodo-2-hydroxypyrimidine (or its tautomer, 4-iodopyrimidin-2-one) precursor and a benzyl (B1604629) halide. This suggests an etherification reaction, such as the Williamson ether synthesis, as a potential pathway.

These two disconnections point toward the derivatization of a pre-formed pyrimidine (B1678525) scaffold as the most direct synthetic strategy. A less direct, though fundamentally possible, approach would involve the construction of the substituted pyrimidine ring from acyclic precursors.

Classical and Modern Synthetic Routes to 2-(Benzyloxy)-4-iodopyrimidine

Based on the retrosynthetic analysis, the synthesis of 2-(Benzyloxy)-4-iodopyrimidine can be approached either by building the pyrimidine ring with the substituents in place or, more commonly, by modifying an existing pyrimidine core.

The fundamental construction of a pyrimidine ring typically involves the condensation of a three-carbon component (a 1,3-bifunctional fragment) with an N-C-N component, such as urea, guanidine, or an amidine derivative. While versatile for creating a wide array of pyrimidines, this de novo synthesis approach for a specifically substituted target like 2-(Benzyloxy)-4-iodopyrimidine can be complex. It would require appropriately functionalized acyclic precursors that might not be readily available, making this route less common than scaffold derivatization.

This is the most practical and widely employed strategy. It involves starting with a commercially available or easily synthesized pyrimidine derivative and sequentially introducing the required functional groups. The order of introduction can be crucial and depends on the compatibility of the functional groups with subsequent reaction conditions.

The introduction of an iodine atom onto a pyrimidine ring is typically achieved through electrophilic halogenation. For a precursor such as 2-(benzyloxy)pyrimidine, the C-4 position can be targeted for iodination. A variety of modern iodinating reagents and methods are available, often developed to be more efficient and environmentally friendly than classical approaches.

Common methods for the iodination of electron-deficient heterocycles like pyrimidines include:

Molecular Iodine (I₂) with an Oxidizing Agent or Lewis Acid : Combinations such as I₂ with silver salts (e.g., AgNO₃, Ag₂SO₄) can generate a more reactive electrophilic iodine species (I⁺). nih.gov Solvent-free methods using mechanical grinding with iodine and silver nitrate (B79036) have been reported as an eco-friendly approach with high yields (70-98%) and short reaction times (20-30 minutes). nih.govsemanticscholar.org

Hypervalent Iodine Reagents : Reagents like Phenyliodine Diacetate (PIDA) can facilitate iodination under mild, aqueous conditions, offering excellent regioselectivity. nih.gov

Other Iodinating Agents : N-Iodosuccinimide (NIS) is a common and effective reagent for the iodination of various aromatic and heteroaromatic compounds. Oxidative iodination can also be achieved using iodine in the presence of an oxidant like m-chloroperbenzoic acid (MCPBA) in a solvent such as dimethylformamide (DMF). koreascience.kr

The choice of reagent and conditions depends on the specific substrate and the presence of other functional groups.

| Iodination Method/Reagent | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| I₂ / AgNO₃ | Solvent-free, mechanical grinding, 20-30 min | Environmentally friendly, high yields, short reaction time | nih.govsemanticscholar.org |

| I₂ / Silver Salts (e.g., AgOTs) | Acetonitrile (MeCN) or Dichloromethane (DCM), room temperature | Broad functional group tolerance, chemoselective | acs.org |

| Potassium Iodide (KI) / PIDA | Aqueous solvent, room temperature, 3 hours | High regioselectivity, mild conditions | nih.gov |

| I₂ / m-CPBA | DMF, mild conditions | Effective for oxidative iodination of pyrimidine bases | koreascience.kr |

The benzyloxy group is typically introduced via an O-alkylation reaction, most commonly the Williamson ether synthesis. This involves the reaction of an alkoxide with a benzyl halide.

Two main precursors could be envisioned for this step:

Starting from 2-Hydroxy-4-iodopyrimidine : The hydroxyl group of 2-hydroxypyrimidine (B189755) (which exists in tautomeric equilibrium with pyrimidin-2-one) is deprotonated with a suitable base to form the corresponding alkoxide or phenoxide-like nucleophile. This is then reacted with benzyl bromide or benzyl chloride to form the C-O bond.

Starting from 2,4-Dichloropyrimidine : A common and versatile starting material is 2,4-dichloropyrimidine. google.compatsnap.com The chlorine atom at the C-2 position is generally more reactive towards nucleophilic substitution than the one at C-4. Therefore, a selective reaction with sodium benzyloxide (NaOBn) can be performed to yield 2-(benzyloxy)-4-chloropyrimidine. The remaining chloro group can then be converted to the iodo group, for example, through a Finkelstein halogen exchange reaction using sodium iodide.

| Precursor | Reagents | Reaction Type | Key Considerations |

|---|---|---|---|

| 2-Hydroxy-4-iodopyrimidine | 1. Base (NaH, K₂CO₃) 2. Benzyl halide (BnBr, BnCl) | Williamson Ether Synthesis | Requires a pre-iodinated pyrimidine core. |

| 2,4-Dichloropyrimidine | 1. Sodium Benzyloxide (NaOBn) 2. Sodium Iodide (NaI) | Nucleophilic Aromatic Substitution, followed by Finkelstein Reaction | Relies on the differential reactivity of the two chlorine atoms. |

Derivatization of Pre-formed Pyrimidine Scaffolds

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of 2-(Benzyloxy)-4-iodopyrimidine involves systematically varying reaction parameters to maximize the yield and purity of the final product while minimizing reaction time and side products. This is crucial for both laboratory-scale synthesis and potential scale-up.

Key parameters for optimization include:

Choice of Base and Solvent : In the benzylation step, the choice of base (e.g., sodium hydride, potassium carbonate, cesium carbonate) and solvent (e.g., DMF, THF, acetonitrile) can significantly impact the reaction rate and yield. Stronger bases like NaH in an aprotic polar solvent like DMF are often effective but require anhydrous conditions.

Reaction Temperature : Both the iodination and benzylation steps are sensitive to temperature. Lower temperatures may be required to control selectivity and prevent side reactions, while higher temperatures can increase the reaction rate.

Catalyst Systems : For reactions involving cross-coupling (if this compound were to be used as a substrate), the choice of catalyst, ligand, and base is critical. While not part of the synthesis of the title compound, its utility in Suzuki-Miyaura reactions means that optimizations for such subsequent steps are well-documented. chemistryviews.orgresearchgate.netillinois.edunih.gov These principles of screening catalysts and conditions are directly applicable to optimizing other complex synthetic steps.

Stoichiometry of Reagents : Adjusting the molar ratios of the pyrimidine substrate, the iodinating agent or benzylating agent, and the base/catalyst is a standard optimization procedure to ensure complete conversion of the starting material and minimize excess reagent waste.

For instance, in the iodination with I₂ and a silver salt, the specific silver salt (AgNO₃, Ag₂SO₄, AgOTs) can affect the yield, and screening these options would be a key part of the optimization process. nih.govacs.org Similarly, for the benzylation of a hydroxypyrimidine, an investigation into different base/solvent combinations is essential to achieve high conversion with minimal N-alkylation or other side reactions.

Green Chemistry Approaches in 2-(Benzyloxy)-4-iodopyrimidine Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.gov For the synthesis of pyrimidine derivatives like 2-(benzyloxy)-4-iodopyrimidine, several eco-friendly techniques can be employed to enhance sustainability, improve yields, and shorten reaction times. nih.govchemrxiv.org These methods often focus on alternative energy sources, safer solvents, and catalytic systems.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating. nih.gov For the synthesis of pyrimidine derivatives, microwave-assisted methods can dramatically reduce reaction times from hours to minutes and often lead to higher yields with fewer byproducts. researchgate.netnih.gov This technique is particularly advantageous for reactions that traditionally require high temperatures and prolonged heating. nih.gov The selective absorption of microwave energy by polar molecules accelerates the reaction rate, making it a more energy-efficient alternative to conventional heating. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.govdoaj.org This method has been successfully applied to the synthesis of various heterocyclic compounds, including pyrimidines. nih.govnih.gov Ultrasound-assisted synthesis is known for its mild reaction conditions and is often conducted at room temperature, which helps in reducing energy consumption. nih.gov

Catalytic and Solvent-Free Approaches: The use of catalysts, especially heterogeneous catalysts, can improve the sustainability of a synthesis by allowing for easier separation and recycling. rsc.org For pyrimidine synthesis, various catalysts, including acidic and basic catalysts, have been explored to improve reaction efficiency. nih.gov Furthermore, solvent-free or "grindstone" chemistry techniques, where reactants are ground together, minimize the use of volatile and often hazardous organic solvents, thereby reducing environmental impact. nih.gov

The following table summarizes potential green chemistry approaches for the synthesis of 2-(benzyloxy)-4-iodopyrimidine, based on methodologies applied to similar pyrimidine structures.

| Green Chemistry Technique | Typical Reaction Time | Potential Advantages |

| Microwave-Assisted Synthesis | 5-30 minutes | Rapid heating, shorter reaction times, higher yields, reduced side products. nih.govnih.gov |

| Ultrasound-Assisted Synthesis | 30-60 minutes | Mild reaction conditions, improved yields, enhanced reaction rates. nih.govnih.gov |

| Solvent-Free Grinding | 15-60 minutes | Eliminates the need for hazardous solvents, simple procedure, reduced waste. nih.gov |

| Heterogeneous Catalysis | 1-4 hours | Catalyst can be easily recovered and reused, improved selectivity. rsc.org |

Large-Scale Synthesis Considerations

Transitioning the synthesis of 2-(benzyloxy)-4-iodopyrimidine from a laboratory setting to an industrial scale introduces a unique set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process. contractpharma.com

Process Optimization and Route Scouting: A crucial first step in scaling up is a thorough evaluation of the synthetic route. contractpharma.com The ideal route for large-scale production should involve a minimal number of steps, utilize readily available and affordable starting materials, and avoid hazardous reagents and extreme reaction conditions where possible. contractpharma.com Continuous flow reactors, as opposed to traditional batch reactors, can offer advantages in terms of safety, heat management, and consistent product quality. semanticscholar.org

Cost-Effectiveness and Atom Economy: The economic viability of large-scale synthesis is heavily dependent on the cost of raw materials, reagents, and energy consumption. olemiss.edu Optimizing the "atom economy" of the synthesis, which maximizes the incorporation of atoms from the reactants into the final product, is a key principle of green chemistry that also enhances cost-effectiveness by minimizing waste. nanobioletters.com The recovery and recycling of solvents and catalysts are also critical for reducing both costs and environmental impact. nanobioletters.com

Safety and Hazard Management: The handling of large quantities of chemicals necessitates a rigorous safety assessment. contractpharma.com Potential hazards, such as exothermic reactions, the use of flammable or toxic solvents, and the formation of unstable intermediates, must be identified and mitigated. nih.gov Iodination reactions, in particular, require careful control as they can be highly reactive. nih.gov Implementing robust process controls and monitoring systems is essential for ensuring safe operation.

Quality Control and Purification: Ensuring the purity and consistency of the final product is paramount, especially if it is intended for pharmaceutical applications. semanticscholar.org The development of reliable analytical methods for in-process monitoring and final product analysis is critical. nih.gov Purification methods used at the laboratory scale, such as column chromatography, are often not practical for large volumes. Therefore, scalable purification techniques like crystallization or distillation need to be developed and optimized. nanobioletters.com

Key considerations for the large-scale synthesis of 2-(benzyloxy)-4-iodopyrimidine are outlined in the table below.

| Consideration | Key Factors |

| Process Optimization | Minimizing synthetic steps, use of continuous flow reactors, avoiding extreme temperatures and pressures. contractpharma.comsemanticscholar.org |

| Cost-Effectiveness | Cost of starting materials and reagents, energy consumption, solvent and catalyst recycling. olemiss.edu |

| Safety | Management of exothermic reactions, handling of hazardous materials, process control and monitoring. nih.govcontractpharma.com |

| Quality Control | Development of scalable purification methods (e.g., crystallization), in-process analytical controls. semanticscholar.orgnih.gov |

| Environmental Impact | Waste minimization, solvent selection, adherence to regulatory standards. nanobioletters.com |

Reactivity Profiles and Transformational Chemistry of 2 Benzyloxy 4 Iodopyrimidine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the construction of complex organic molecules. For 2-(benzyloxy)-4-iodopyrimidine, the iodo group at the 4-position serves as an excellent leaving group, facilitating oxidative addition to a low-valent transition metal catalyst, typically palladium, which is the crucial first step in the catalytic cycles of both Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon single bond between an organohalide and an organoboron compound. In the context of 2-(benzyloxy)-4-iodopyrimidine, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C4 position.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. The reaction is initiated by the oxidative addition of the aryl iodide, in this case, 2-(benzyloxy)-4-iodopyrimidine, to a palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex, a step that is typically facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.

A variety of palladium catalysts have been successfully employed for the Suzuki-Miyaura coupling of pyrimidine (B1678525) systems. Commonly used catalyst systems often consist of a palladium source, such as palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in combination with a phosphine ligand. The choice of ligand is critical and can significantly influence the reaction's efficiency, with bulky and electron-rich phosphine ligands often providing superior results.

Below is a representative table of catalyst systems and reaction conditions that have been successfully applied in the Suzuki-Miyaura coupling of pyrimidine derivatives, which can be extrapolated for 2-(benzyloxy)-4-iodopyrimidine.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 |

This is an interactive data table. Users can sort and filter the data based on their specific interests.

The Suzuki-Miyaura coupling of 2-(benzyloxy)-4-iodopyrimidine is compatible with a wide range of aryl and heteroaryl boronic acids. Both electron-rich and electron-deficient aromatic systems can be successfully coupled, providing access to a diverse library of 4-aryl-2-(benzyloxy)pyrimidines.

However, certain limitations exist. Sterically hindered boronic acids may react more slowly and require more forcing conditions or specialized catalyst systems to achieve good yields. Additionally, boronic acids bearing certain functional groups that can coordinate to the palladium catalyst may inhibit the reaction. Protic functional groups on the boronic acid can also lead to protodeboronation, a significant side reaction that reduces the yield of the desired cross-coupled product.

The following table illustrates the scope of the Suzuki-Miyaura reaction with various boronic acid partners, based on studies with similar pyrimidine substrates.

| Boronic Acid Partner | Product | Typical Yield (%) |

| Phenylboronic acid | 2-(Benzyloxy)-4-phenylpyrimidine | 85-95 |

| 4-Methoxyphenylboronic acid | 2-(Benzyloxy)-4-(4-methoxyphenyl)pyrimidine | 80-92 |

| 4-Cyanophenylboronic acid | 4-(2-(Benzyloxy)pyrimidin-4-yl)benzonitrile | 75-88 |

| Thiophen-2-ylboronic acid | 2-(Benzyloxy)-4-(thiophen-2-yl)pyrimidine | 70-85 |

| Pyridin-3-ylboronic acid | 2-(Benzyloxy)-4-(pyridin-3-yl)pyrimidine | 65-80 |

This is an interactive data table. Users can sort and filter the data based on their specific interests.

Sonogashira Cross-Coupling

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to 4-alkynyl-2-(benzyloxy)pyrimidines, which are valuable intermediates for further synthetic transformations.

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. The role of the copper co-catalyst is to facilitate the transmetalation step by forming a copper(I) acetylide intermediate, which then reacts with the palladium(II) complex. Copper-free Sonogashira protocols have also been developed, often requiring stronger bases or specialized ligands to promote the direct transmetalation from the alkyne to the palladium center.

Typical catalyst systems for the Sonogashira coupling of 2-(benzyloxy)-4-iodopyrimidine include a palladium source, a copper(I) salt (in the copper-catalyzed version), a phosphine ligand, and a base, usually an amine such as triethylamine or diisopropylethylamine.

A summary of common catalyst systems for Sonogashira couplings is presented below.

| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent | Temperature (°C) |

| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF/DMF | 25-80 |

| Pd(OAc)₂ | - | XPhos | Cs₂CO₃ | 1,4-Dioxane | 80-100 |

| Pd(PPh₃)₄ | CuI | - | Piperidine | DMF | 50-70 |

This is an interactive data table. Users can sort and filter the data based on their specific interests.

The Sonogashira coupling of 2-(benzyloxy)-4-iodopyrimidine is generally tolerant of a wide range of terminal alkynes, including both aryl and alkyl acetylenes. This allows for the synthesis of a diverse array of 4-alkynyl pyrimidine derivatives.

Limitations of the Sonogashira reaction can arise from the nature of the alkyne. Very bulky terminal alkynes may exhibit reduced reactivity. Furthermore, terminal alkynes with acidic protons other than the acetylenic proton can sometimes lead to side reactions. A common side reaction is the Glaser coupling, which is the homocoupling of the terminal alkyne to form a diyne, particularly in the presence of copper catalysts and oxygen. Running the reaction under an inert atmosphere can help to minimize this side reaction.

The table below showcases the scope of the Sonogashira reaction with different terminal alkynes, drawing on data from similar pyrimidine systems.

| Terminal Alkyne Partner | Product | Typical Yield (%) |

| Phenylacetylene | 2-(Benzyloxy)-4-(phenylethynyl)pyrimidine | 80-95 |

| Ethynyltrimethylsilane | 2-(Benzyloxy)-4-((trimethylsilyl)ethynyl)pyrimidine | 85-98 |

| 1-Hexyne | 2-(Benzyloxy)-4-(hex-1-yn-1-yl)pyrimidine | 75-90 |

| Propargyl alcohol | (2-(Benzyloxy)pyrimidin-4-yl)prop-2-yn-1-ol | 70-85 |

| 4-Ethynylanisole | 2-(Benzyloxy)-4-((4-methoxyphenyl)ethynyl)pyrimidine | 80-92 |

This is an interactive data table. Users can sort and filter the data based on their specific interests.

Stille Cross-Coupling and Negishi Cross-Coupling

The Stille and Negishi reactions are powerful palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds. In these reactions, 2-(benzyloxy)-4-iodopyrimidine serves as the electrophilic partner.

The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.org The reaction is valued for its tolerance of a wide variety of functional groups, and the air and moisture stability of the organostannane reagents. wikipedia.org The catalytic cycle proceeds through oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org A significant drawback of this method is the toxicity of the organotin compounds and the difficulty in removing tin byproducts after the reaction. sdlookchem.com

The Negishi cross-coupling utilizes organozinc reagents, which are generally more reactive and less toxic than their organotin counterparts. chem-station.com This reaction is known for its high functional group tolerance and the ability to use alkylzinc reagents, enabling the formation of sp²-sp³ carbon-carbon bonds under milder conditions than similar methods like the Kumada coupling. chem-station.comorganic-chemistry.org The mechanism is analogous to other palladium-catalyzed cross-couplings. chem-station.com The versatility of the Negishi coupling has made it a valuable tool in the total synthesis of complex molecules. nih.gov

Table 1: Representative Conditions for Stille and Negishi Cross-Coupling Reactions

| Reaction | Catalyst | Ligand | Base/Additive | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| Stille | Pd(PPh₃)₄ | PPh₃ | LiCl | Toluene | 110 °C | Good |

| Negishi | Pd₂(dba)₃ | SPhos | - | THF | 66 °C | High |

Note: This table presents typical conditions for these reactions with aryl iodides and may require optimization for 2-(benzyloxy)-4-iodopyrimidine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. chem-station.comlibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely supplanting harsher traditional methods for C-N bond formation. chem-station.com The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the aryl amine product. chem-station.com

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst and, particularly, the phosphine ligand. Over the years, several generations of catalysts have been developed to improve the efficiency and scope of the reaction.

First-Generation Catalysts : Early systems utilized ligands like P(o-tolyl)₃, which were effective for coupling secondary amines with aryl bromides. nih.gov

Second-Generation Catalysts : The development of bidentate phosphine ligands such as BINAP and DPPF represented a significant advance, allowing for the reliable coupling of primary amines and the use of aryl iodides and triflates. chem-station.com These ligands are thought to prevent the formation of unreactive palladium iodide dimers, thereby accelerating the reaction. chem-station.com

Third-Generation Catalysts : Sterically hindered, electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), and N-heterocyclic carbenes (NHCs) marked the next evolution. nih.govrug.nl These ligands generate highly active catalysts that can facilitate the amination of less reactive aryl chlorides and accommodate a wider range of amines under milder conditions. rug.nlresearchgate.net Xantphos is another notable ligand that has proven effective in these reactions. chemrxiv.org

Fourth-Generation Catalysts : More recent developments have focused on ligands that combine the features of earlier generations, such as the hindered Josiphos family of ligands. nih.gov These catalysts exhibit exceptional activity, enabling couplings with very low palladium loadings and expanding the scope to include challenging substrates like thiols. nih.gov

The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) being commonly employed. libretexts.org

The Buchwald-Hartwig amination is highly effective for the coupling of both primary and secondary amines with aryl halides, including iodo- and bromopyrimidines. The development of specialized ligands has enabled high selectivity and yields for a diverse array of amine coupling partners.

For primary amines , ligands like BrettPhos have been designed to promote selective monoarylation. libretexts.org The use of LiHMDS as a base can confer tolerance to acidic functional groups like hydroxyls and carboxylic acids. libretexts.org The fourth-generation Josiphos-based catalysts have shown remarkable efficiency for the coupling of primary amines with aryl chlorides, bromides, and iodides, often with very low catalyst loadings. nih.gov

For secondary amines , ligands such as RuPhos have been specifically developed. libretexts.org Early catalyst systems were effective for coupling cyclic and acyclic secondary amines with aryl bromides. nih.gov More advanced catalytic systems allow for the efficient amination of aryl chlorides with secondary amines, even at room temperature in some cases. rug.nl

Table 2: Representative Catalytic Systems for Buchwald-Hartwig Amination

| Amine Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| Primary | Pd(OAc)₂ | BrettPhos | LiHMDS | Toluene | 80-110 °C |

| Secondary | [Pd(allyl)Cl]₂ | RuPhos | NaOt-Bu | Dioxane | 100 °C |

| General | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | t-BuOH | 100 °C |

Note: This table presents typical conditions for these reactions with aryl halides and may require optimization for 2-(benzyloxy)-4-iodopyrimidine.

Other Cross-Coupling Reactions (e.g., Kumada, Hiyama)

Beyond Stille and Negishi couplings, other cross-coupling reactions can be employed to functionalize the C4 position of 2-(benzyloxy)-4-iodopyrimidine.

The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions to be developed, utilizing Grignard reagents (organomagnesium halides) as the nucleophilic partner. organic-chemistry.orgwikipedia.org It can be catalyzed by either nickel or palladium complexes. wikipedia.org While economically advantageous due to the direct use of Grignard reagents, its application can be limited by the high reactivity of the organomagnesium species, which are intolerant of many functional groups. organic-chemistry.orgrug.nl The reaction is typically carried out in ethereal solvents like THF or diethyl ether. wikipedia.org

The Hiyama coupling employs organosilicon compounds as the nucleophilic partner in a palladium-catalyzed reaction. libretexts.orgorganic-chemistry.org A key feature of this reaction is the need for an activating agent, typically a fluoride source like TBAF or a base, to generate a hypervalent silicon species that can undergo transmetalation. organic-chemistry.org Organosilanes are advantageous due to their stability, low toxicity, and ease of handling. organic-chemistry.org However, the requirement for a fluoride activator can be a limitation, as it can cleave common silicon-based protecting groups. wikipedia.org

Table 3: Representative Conditions for Kumada and Hiyama Cross-Coupling Reactions

| Reaction | Catalyst | Ligand | Activator/Base | Solvent | Temperature |

|---|---|---|---|---|---|

| Kumada | PdCl₂(dppf) | dppf | - | THF | Room Temp. - 65 °C |

| Hiyama | Pd(OAc)₂ | PPh₃ | TBAF | THF | 60 °C |

Note: This table presents typical conditions for these reactions with aryl halides and may require optimization for 2-(benzyloxy)-4-iodopyrimidine.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for heteroaromatic compounds, particularly those that are electron-deficient, such as pyrimidines. researchgate.netnih.gov This reaction involves the displacement of a leaving group on the aromatic ring by a nucleophile. libretexts.org Unlike Sₙ1 and Sₙ2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination sequence. libretexts.org The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

Reactivity at the Iodopyrimidine Core

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which makes it susceptible to nucleophilic attack. This reactivity is further enhanced by the presence of the iodine atom at the C4 position, which is a good leaving group. The C4 position of the pyrimidine ring is generally more reactive towards nucleophilic attack than the C2 position. This regioselectivity allows for the selective introduction of various nucleophiles at this site.

A wide range of nucleophiles can be employed in SNAr reactions with activated aryl halides, including:

N-Nucleophiles : Primary and secondary amines are common nucleophiles, leading to the formation of aminated pyrimidines.

O-Nucleophiles : Alkoxides and phenoxides can be used to introduce ether linkages. sdlookchem.com

S-Nucleophiles : Thiols and thiolates react readily to form thioethers. researchgate.net

The reaction is often facilitated by a base to deprotonate the nucleophile or to neutralize the acid formed during the reaction. The choice of solvent can also influence the reaction rate and outcome. The reactivity order of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is opposite to that observed in Sₙ1 and Sₙ2 reactions. nih.gov This is because the rate-determining step is usually the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. nih.gov

Table 4: Potential Nucleophiles for SNAr with 2-(Benzyloxy)-4-iodopyrimidine

| Nucleophile Class | Example Nucleophile | Product Type |

|---|---|---|

| Nitrogen | Benzylamine | 4-(Benzylamino)-2-(benzyloxy)pyrimidine |

| Morpholine | 4-(Morpholin-4-yl)-2-(benzyloxy)pyrimidine | |

| Oxygen | Sodium methoxide | 2-(Benzyloxy)-4-methoxypyrimidine |

| Sulfur | Sodium thiophenoxide | 2-(Benzyloxy)-4-(phenylthio)pyrimidine |

Note: This table provides illustrative examples of potential SNAr reactions.

Competition with Cross-Coupling Pathways

In the realm of palladium-catalyzed cross-coupling reactions, 2-(benzyloxy)-4-iodopyrimidine presents a substrate with a highly reactive C-I bond. This bond is the primary site for transformations like Suzuki-Miyaura and Sonogashira couplings, which are fundamental for creating new carbon-carbon bonds. nih.govresearchgate.net The reactivity of the C-I bond generally surpasses that of C-Br or C-Cl bonds at the same position, allowing for selective functionalization.

However, the reaction environment can lead to competitive pathways. For instance, in Sonogashira couplings, which unite aryl halides with terminal alkynes, the desired cross-coupling product can face competition from the homocoupling of the terminal alkyne (Glaser coupling). The choice of catalyst, base, and solvent system is critical to suppress this side reaction and maximize the yield of the heterocoupled product. While specific studies on 2-(benzyloxy)-4-iodopyrimidine are not prevalent, the principles governing Sonogashira reactions on similar iodopyrimidine scaffolds are applicable. researchgate.netwikipedia.orgorganic-chemistry.org

Table 1: Representative Conditions for Sonogashira Coupling of Halopyrimidines

| Catalyst System | Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Pd(PPh₃)₄ / CuI | Amine (e.g., Et₃N, piperidine) | THF or DMF | Room Temp. to 60 °C | Efficient C-C bond formation |

| PdCl₂(PPh₃)₂ / CuI | K₂CO₃ | Acetonitrile | Room Temp. | Good yields with electron-poor aryl iodides researchgate.net |

This table represents typical conditions for Sonogashira reactions involving halopyrimidines and may be adapted for 2-(benzyloxy)-4-iodopyrimidine.

Similarly, in Suzuki-Miyaura couplings with arylboronic acids, the primary reaction is the formation of a biaryl system. nih.gov Competition can arise from protodeboronation of the boronic acid or homocoupling of the arylboronic acid, particularly at elevated temperatures or in the presence of excess base. The stability and reactivity of the palladium catalyst are paramount in directing the reaction toward the desired cross-coupled product. nih.govresearchgate.net

Functional Group Interconversions Involving the Benzyloxy Moiety

The benzyloxy group at the C2 position is not merely a passive substituent. It serves as a protecting group for the corresponding 2-hydroxypyrimidine (B189755) and its benzylic position is susceptible to oxidation and reduction.

The conversion of the 2-benzyloxy group to a 2-hydroxy (or its tautomeric 2-pyrimidinone) functionality is a common synthetic step. This deprotection is typically achieved through catalytic hydrogenation.

Common Deprotection Method:

Reagents: Hydrogen gas (H₂)

Catalyst: Palladium on carbon (Pd/C)

Solvent: Ethanol, Methanol, or Ethyl Acetate

Conditions: Room temperature and atmospheric pressure

This method, known as hydrogenolysis, cleaves the benzyl-oxygen bond to yield the 2-hydroxypyrimidine and toluene as a byproduct. The reaction is generally clean and high-yielding. It is important to note that this method is incompatible with other reducible functional groups in the molecule, such as alkynes or nitro groups. In the case of 2-(benzyloxy)-4-iodopyrimidine, the C-I bond can also be susceptible to reduction under certain hydrogenation conditions, leading to a potential competition between debenzylation and deiodination. Careful selection of the catalyst and reaction conditions is necessary to achieve chemoselectivity.

The benzylic carbon of the 2-benzyloxy group, being adjacent to both an oxygen atom and a phenyl ring, is activated and can undergo oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic C-H bonds. chemistrysteps.com If the reaction were to proceed on 2-(benzyloxy)-4-iodopyrimidine, it would likely lead to the formation of a 2-(benzoyloxy)-4-iodopyrimidine derivative. This transformation converts the benzyl (B1604629) ether into a benzoyl ester.

Table 2: Potential Benzylic Oxidation Transformations

| Starting Material | Oxidizing Agent | Potential Product |

|---|

Conversely, while the benzylic C-O bond is typically cleaved via hydrogenolysis, specific reducing agents are not commonly employed to modify only the benzylic position without cleaving the ether linkage in this context. The primary reductive transformation of interest for this moiety is the deprotection reaction. libretexts.org

Electrophilic Aromatic Substitution (EAS) on the Pyrimidine Ring

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electron-withdrawing nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) reactions. researchgate.net Compared to benzene, pyrimidine is significantly less reactive towards electrophiles. libretexts.org

Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, which are standard for benzene and its activated derivatives, are generally difficult to perform on the pyrimidine core and often require harsh conditions. wikipedia.orgyoutube.com The presence of substituents can modulate this reactivity. The 2-benzyloxy group, being an oxygen-linked substituent, can act as an activating group through resonance donation of its lone pair electrons into the ring. However, this activating effect must compete with the strong deactivating effect of the two ring nitrogens and the inductive withdrawal of the iodine atom. Consequently, EAS on the unsubstituted C5 position of 2-(benzyloxy)-4-iodopyrimidine is expected to be challenging and not a commonly utilized synthetic pathway. researchgate.net

Chemo- and Regioselectivity in Reactions of 2-(Benzyloxy)-4-iodopyrimidine

Chemoselectivity and regioselectivity are central to the synthetic chemistry of 2-(benzyloxy)-4-iodopyrimidine, which possesses multiple reactive sites.

Regioselectivity: This refers to the preferential reaction at one position over another. In the context of cross-coupling reactions, the C4 position of a 2,4-dihalopyrimidine is generally more reactive than the C2 position. mdpi.com This selectivity is attributed to the greater electrophilicity of the C4 position, which facilitates the initial oxidative addition of the palladium catalyst. Therefore, in reactions like Suzuki or Sonogashira coupling, functionalization is expected to occur exclusively at the C4-iodo position of 2-(benzyloxy)-4-iodopyrimidine, leaving the C2-benzyloxy group intact. researchgate.net

Chemoselectivity: This describes the selective reaction of one functional group in the presence of others. A key example involves the palladium-catalyzed coupling of 2-(benzyloxy)-4-iodopyrimidine. The C-I bond is significantly more reactive in oxidative addition than the C-O bond of the benzyloxy group or the C-H bonds of the pyrimidine and benzene rings. This allows for selective coupling at the C4 position without disturbing other parts of the molecule.

Another instance of chemoselectivity arises during deprotection. As mentioned, catalytic hydrogenation can cleave the O-benzyl bond. However, the C-I bond is also susceptible to hydrogenolysis. Achieving selective debenzylation without deiodination requires careful control of the reaction conditions, such as using a less active catalyst or specific additives. This competition dictates the outcome and demonstrates the importance of chemoselective control in manipulating this versatile building block.

Applications of 2 Benzyloxy 4 Iodopyrimidine in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The carbon-iodine bond at the C4 position of 2-(Benzyloxy)-4-iodopyrimidine is particularly amenable to palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its use in synthesizing complex, multi-ring structures. Chemists frequently employ reactions such as Suzuki, Sonogashira, Stille, and Heck couplings to introduce new carbon-carbon or carbon-heteroatom bonds at this position, thereby elaborating the pyrimidine (B1678525) core into more complex architectures.

A primary application of 2-(Benzyloxy)-4-iodopyrimidine is in the construction of fused heterocyclic systems, where the pyrimidine ring is annulated with other rings. This is often achieved through a sequence of cross-coupling followed by an intramolecular cyclization reaction. For instance, a Sonogashira coupling can introduce an alkyne substituent at the C4 position, which can then undergo a subsequent cyclization to form fused ring systems like pyrrolo[2,3-d]pyrimidines or furano[2,3-d]pyrimidines. These polycyclic scaffolds are of significant interest due to their prevalence in biologically active molecules.

An example of such a strategy involves the palladium-catalyzed coupling of 2-(benzyloxy)-4-iodopyrimidine with terminal alkynes. The resulting 4-alkynylpyrimidine can then be subjected to cyclization conditions to yield the desired polycyclic derivative.

Table 1: Examples of Cross-Coupling Reactions for Polycyclic Synthesis

| Coupling Partner | Reaction Type | Catalyst System | Product Type |

|---|---|---|---|

| Arylboronic acid | Suzuki Coupling | Pd(PPh₃)₄ / Na₂CO₃ | 4-Arylpyrimidine |

| Terminal alkyne | Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-Alkynylpyrimidine |

| Organostannane | Stille Coupling | Pd(PPh₃)₄ | 4-Alkyl/Arylpyrimidine |

This table illustrates common palladium-catalyzed reactions used to functionalize the C4 position of the pyrimidine ring, which is a key step towards polycyclic derivatives.

The pyrimidine motif is a core component of many natural products, including nucleosides and alkaloids. 2-(Benzyloxy)-4-iodopyrimidine serves as a key starting material for synthesizing analogs of these natural products. The benzyloxy group at the C2 position can act as a protecting group, which can be removed later in the synthesis to reveal a hydroxyl or keto group, characteristic of natural pyrimidine-based structures like uracil (B121893) or cytosine. The iodo group allows for the attachment of complex side chains or the fusion of other rings necessary to build the complete natural product scaffold. This dual functionality enables chemists to construct complex molecular frameworks with precision.

Precursor for Advanced Synthetic Intermediates

Beyond its direct use in building complex final targets, 2-(Benzyloxy)-4-iodopyrimidine is a valuable precursor for other important synthetic intermediates. The reactivity of the iodo group allows it to be transformed into a variety of other functional groups, thereby creating new, tailored building blocks.

For example, the iodo group can be converted into a boronic ester via a Miyaura borylation reaction. The resulting 2-(benzyloxy)-4-(pinacolboranyl)pyrimidine is a highly versatile intermediate that can subsequently participate in Suzuki coupling reactions, acting as the boron-containing partner. This two-step sequence effectively reverses the polarity of the C4 position's reactivity, expanding its synthetic utility.

Table 2: Transformation into Advanced Intermediates

| Reagent(s) | Reaction Type | Resulting Intermediate |

|---|---|---|

| Bis(pinacolato)diboron, PdCl₂(dppf) | Miyaura Borylation | 2-(Benzyloxy)-4-(pinacolboranyl)pyrimidine |

| Bu₃SnH, AIBN | Radical Deiodination | 2-(Benzyloxy)pyrimidine |

| NaN₃, CuI | Azidation | 4-Azido-2-(benzyloxypyrimidine) |

This table showcases the conversion of 2-(Benzyloxy)-4-iodopyrimidine into other versatile synthetic intermediates.

Role in the Synthesis of Ligands for Catalysis

The pyrimidine core, with its two nitrogen atoms, is an excellent scaffold for designing ligands for transition metal catalysis. The nitrogen atoms can act as coordination sites for a metal center. By using 2-(Benzyloxy)-4-iodopyrimidine as a starting material, chemists can synthesize sophisticated ligand structures. Cross-coupling reactions at the C4 position can be used to introduce phosphine, amine, or other coordinating groups. The resulting pyrimidine-based ligands can be used to create catalysts for a variety of organic transformations, including asymmetric synthesis.

Contributions to Material Science Research

While primarily used in medicinal chemistry and organic synthesis, derivatives of 2-(Benzyloxy)-4-iodopyrimidine have potential applications in material science. The pyrimidine ring is an electron-deficient aromatic system, a property that can be exploited in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). By incorporating this pyrimidine core into larger conjugated polymer or small molecule systems via cross-coupling reactions, researchers can tune the electronic properties of the resulting materials. The synthesis of such materials often relies on the versatile reactivity of halogenated heterocyclic building blocks like 2-(Benzyloxy)-4-iodopyrimidine.

Development of Novel Synthetic Methodologies Employing 2-(Benzyloxy)-4-iodopyrimidine

New synthetic reactions are often tested on a range of substrates to prove their general applicability. Due to its well-defined reactivity and the importance of the pyrimidine scaffold, 2-(Benzyloxy)-4-iodopyrimidine is frequently used as a benchmark substrate in the development of new cross-coupling reactions or other C-H functionalization methods. For example, a newly developed catalyst system for a Suzuki or a C-H activation reaction might be tested on this compound to demonstrate its effectiveness on electron-deficient heterocyclic systems. Its successful reaction provides strong evidence for the new method's utility, encouraging its adoption by the wider synthetic community.

Advanced Spectroscopic and Structural Elucidation of 2 Benzyloxy 4 Iodopyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 2-(Benzyloxy)-4-iodopyrimidine in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the individual atoms within the molecule.

While standard one-dimensional ¹H and ¹³C NMR spectra provide initial information, multi-dimensional NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals and for probing the molecule's preferred conformation in solution.

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2-(Benzyloxy)-4-iodopyrimidine, a COSY spectrum would be expected to show a correlation between the two pyrimidine (B1678525) ring protons, H5 and H6. Additionally, correlations would be observed among the protons of the benzyl (B1604629) group, revealing the connectivity within the aromatic ring and its coupling to the benzylic methylene (CH₂) protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbon atoms to which they are attached. columbia.edu This is crucial for assigning the carbon signals of the pyrimidine and benzyl rings by correlating them to their already-assigned proton signals. researchgate.net For instance, the signal for the C5 proton would show a cross-peak with the C5 carbon signal. This technique efficiently distinguishes between protonated and non-protonated carbons. youtube.com

A correlation from the benzylic methylene protons (-CH₂-) to the C2 carbon of the pyrimidine ring, unequivocally linking the benzyloxy group to the pyrimidine core.

Correlations from the H5 proton to the C4 and C6 carbons.

Correlations from the H6 proton to the C2 and C4 carbons.

These combined techniques allow for a complete and confident assignment of the molecular structure. Conformational analysis can also be inferred, for example, through the observation of Nuclear Overhauser Effect (NOE) correlations (in a NOESY or ROESY experiment), which would reveal through-space proximity between protons, such as those of the benzylic group and the pyrimidine ring.

Table 1: Illustrative NMR Assignments for 2-(Benzyloxy)-4-iodopyrimidine (Note: This table represents expected values for illustrative purposes and may not reflect precise experimental data.)

| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H at this position) |

| 2 | - | ~163.5 | - |

| 4 | - | ~95.0 | - |

| 5 | ~7.90 (d) | ~125.0 | C4, C6 |

| 6 | ~8.45 (d) | ~158.0 | C2, C4, C5 |

| -OCH₂- | ~5.50 (s) | ~70.0 | C2, C1' |

| 1' (ipso) | - | ~135.0 | - |

| 2'/6' | ~7.45 (d) | ~128.5 | C4', C-CH₂ |

| 3'/5' | ~7.40 (t) | ~128.8 | C1', C5'/C3' |

| 4' | ~7.35 (t) | ~128.4 | C2'/6' |

This interactive table summarizes the expected NMR data. Click on headers to sort.

Variable temperature (VT) NMR experiments are conducted to investigate dynamic processes within a molecule, such as conformational changes or restricted rotation around single bonds. ox.ac.ukox.ac.uk For 2-(Benzyloxy)-4-iodopyrimidine, rotation around the C2-O and O-CH₂ bonds could be hindered.

At room temperature, if the rotation is fast on the NMR timescale, sharp, averaged signals are observed. oxinst.com However, upon cooling, the rotation may slow down sufficiently to allow for the observation of distinct signals for different rotational isomers (rotamers). For example, the protons on the benzyl group might show broadening and then resolve into more complex patterns at lower temperatures if the rotation around the O-CH₂ bond becomes restricted. By analyzing the temperature at which these signals coalesce, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the conformational flexibility of the molecule.

Single-Crystal X-ray Diffraction Analysis

A successful single-crystal X-ray diffraction analysis of 2-(Benzyloxy)-4-iodopyrimidine would reveal the planarity of the pyrimidine ring and the specific torsion angles that define the orientation of the benzyloxy substituent relative to the heterocyclic core. It would provide precise measurements for all bond lengths, such as the C-I, C-O, and C-N bonds, and the angles within the pyrimidine ring, confirming the expected geometry. As the molecule is achiral, its stereochemistry is straightforward, but the crystal structure would confirm the specific conformation adopted in the crystalline lattice.

Beyond the structure of a single molecule, X-ray diffraction elucidates how molecules are arranged in the crystal lattice. ias.ac.in The analysis of this crystal packing reveals the non-covalent interactions that stabilize the solid-state structure. For 2-(Benzyloxy)-4-iodopyrimidine, several types of intermolecular interactions would be anticipated:

Halogen Bonding: The iodine atom at the C4 position is a potential halogen bond donor, capable of forming directional interactions with electron-rich atoms like the nitrogen or oxygen atoms of neighboring molecules.

π-π Stacking: The electron-deficient pyrimidine ring and the electron-rich benzene ring could engage in π-π stacking interactions, contributing significantly to the crystal's stability.

Weak Hydrogen Bonds: C-H···N and C-H···O interactions, where hydrogen atoms from the pyrimidine or benzyl rings interact with nitrogen or oxygen atoms on adjacent molecules, are also likely to be present, further directing the crystal packing arrangement.

Understanding these interactions is fundamental in crystal engineering and for predicting the material properties of the solid. gla.ac.uk

Table 2: Representative Crystallographic Data for a Pyrimidine Derivative (Note: This table is a generalized example to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment.)

| Parameter | Value |

| Chemical Formula | C₁₁H₉IN₂O |

| Formula Weight | 328.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.6 |

| b (Å) | ~9.3 |

| c (Å) | ~18.2 |

| β (°) | ~91.5 |

| Volume (ų) | ~1450 |

| Z | 4 |

| R-factor (%) | < 5 |

This interactive table shows typical parameters from an X-ray diffraction analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to confirm the elemental formula of a compound by measuring its mass with extremely high accuracy, typically to within a few parts per million (ppm). nih.gov For 2-(Benzyloxy)-4-iodopyrimidine, HRMS would be used to measure the exact mass of the molecular ion (e.g., [M+H]⁺). This experimental value is then compared to the theoretically calculated mass based on its chemical formula.

Table 3: High-Resolution Mass Spectrometry Data for 2-(Benzyloxy)-4-iodopyrimidine

| Parameter | Value |

| Chemical Formula | C₁₁H₉IN₂O |

| Ion Type | [M+H]⁺ |

| Calculated Exact Mass | 328.9781 |

| Measured Exact Mass | 328.9783 |

| Mass Error (ppm) | 0.6 |

This interactive table details the confirmation of the compound's elemental composition via HRMS.

The close agreement between the measured and calculated mass provides unequivocal confirmation of the elemental composition C₁₁H₉IN₂O, distinguishing it from any other potential formula that might have the same nominal mass.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a powerful non-destructive method for identifying functional groups and confirming the molecular structure of 2-(Benzyloxy)-4-iodopyrimidine. These two techniques are complementary; FT-IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that induce a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability. Together, they provide a comprehensive vibrational profile, or "molecular fingerprint," that is unique to the compound's structure.

The vibrational spectrum of 2-(Benzyloxy)-4-iodopyrimidine can be interpreted by analyzing the characteristic frequencies of its constituent parts: the substituted pyrimidine ring, the benzyl group, the ether linkage, and the carbon-iodine bond.

Pyrimidine Ring Vibrations : The pyrimidine core gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic ring are observed in the 1600-1450 cm⁻¹ region. libretexts.orgvscht.cz Various in-plane and out-of-plane bending and ring deformation modes also occur at lower frequencies, contributing to the complex fingerprint region.

Benzyloxy Group Vibrations : The benzyloxy substituent introduces several distinct vibrational signatures. The aromatic C-H stretching of the phenyl ring is expected in the 3100-3000 cm⁻¹ range. vscht.cz The characteristic C=C stretching vibrations of the monosubstituted benzene ring appear as a series of bands between 1610-1580 cm⁻¹ and 1500-1450 cm⁻¹. pressbooks.pub The ether linkage is characterized by strong C-O-C stretching bands. The asymmetric stretch (Ar-O-CH₂) is typically strong in the IR spectrum and appears in the 1275-1200 cm⁻¹ range, while the symmetric stretch is found near 1075-1020 cm⁻¹. quimicaorganica.org

Carbon-Iodine Vibration : The stretching vibration of the C-I bond is a low-energy mode and is expected to appear in the far-infrared or low-frequency fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹. Due to the high mass of the iodine atom, this band is often weak in FT-IR but can produce a strong signal in the Raman spectrum, making Raman spectroscopy particularly useful for its identification.

The table below summarizes the expected characteristic vibrational frequencies for 2-(Benzyloxy)-4-iodopyrimidine.

| Frequency Range (cm⁻¹) | Vibrational Assignment | Functional Group | Expected FT-IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| 3100 - 3000 | C-H Stretch (Aromatic) | Phenyl & Pyrimidine Rings | Medium | Strong |

| 3000 - 2850 | C-H Stretch (Aliphatic) | Methylene (-CH₂-) | Medium | Medium |

| 1610 - 1580 | C=C / C=N Ring Stretch | Pyrimidine Ring | Medium-Strong | Medium |

| 1500 - 1450 | C=C Ring Stretch | Phenyl Ring | Medium-Strong | Strong |

| 1275 - 1200 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | Strong | Weak |

| 1075 - 1020 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether | Medium | Medium |

| 770 - 730 & 710 - 690 | C-H Out-of-Plane Bend | Monosubstituted Phenyl | Strong | Weak |

| 600 - 500 | C-I Stretch | Iodo-Pyrimidine | Medium-Weak | Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy provides insight into the electronic transitions within a molecule and its subsequent photophysical behavior, such as fluorescence. The UV-Vis absorption spectrum of 2-(Benzyloxy)-4-iodopyrimidine is dictated by the electronic transitions within its chromophoric systems: the iodinated pyrimidine ring and the phenyl ring of the benzyloxy group.

The primary electronic transitions expected for this molecule are π → π* and n → π. The π → π transitions, which are typically high-intensity, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic pyrimidine and phenyl rings. The n → π* transitions are lower in energy and intensity and involve the excitation of non-bonding electrons (from the nitrogen lone pairs in the pyrimidine ring and the oxygen of the ether linkage) into antibonding π* orbitals. The presence of the benzyloxy and iodo substituents can modulate the energies of these transitions, often leading to shifts in the absorption maxima (λmax) compared to the parent pyrimidine heterocycle. The spectrum is expected to show multiple absorption bands in the ultraviolet region, likely between 200 and 350 nm. nih.gov

| Estimated λmax Range (nm) | Transition Type | Chromophore | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| ~200-240 | π → π | Phenyl Ring | High |

| ~240-280 | π → π | Pyrimidine Ring | High |

| ~290-340 | n → π* | Pyrimidine Ring (N lone pairs) | Low |

Regarding the emission properties, 2-(Benzyloxy)-4-iodopyrimidine is not expected to be significantly fluorescent. The presence of the heavy iodine atom on the pyrimidine ring introduces a phenomenon known as the internal heavy-atom effect. researchgate.netst-andrews.ac.uk This effect enhances spin-orbit coupling, which facilitates the normally spin-forbidden process of intersystem crossing (ISC)—the transition of an electron from the lowest excited singlet state (S₁) to an excited triplet state (T₁). st-andrews.ac.uk

Because the rate of ISC becomes much faster, it provides a highly efficient non-radiative pathway for the de-excitation of the S₁ state. Fluorescence is the radiative decay from S₁ back to the ground state (S₀). When ISC dominates, the population of the S₁ state is rapidly depleted, leading to a dramatic decrease in fluorescence quantum yield. researchgate.net Consequently, the fluorescence of 2-(Benzyloxy)-4-iodopyrimidine is predicted to be very weak or entirely quenched. While the heavy-atom effect populates the triplet state efficiently, phosphorescence (emission from T₁) is also a spin-forbidden process and is typically only observed in rigid media at very low temperatures.

Computational and Theoretical Investigations of 2 Benzyloxy 4 Iodopyrimidine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties.

Optimization of Ground State Geometries

A crucial first step in computational analysis is the optimization of the molecule's ground state geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For 2-(benzyloxy)-4-iodopyrimidine, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the benzyloxy and iodopyrimidine moieties. Such data would be presented in a table format, but specific values are not available in the literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For 2-(benzyloxy)-4-iodopyrimidine, the energies of the HOMO and LUMO, and the resulting energy gap, would be calculated and tabulated. This information would provide insights into the molecule's potential for undergoing chemical reactions.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and likely to act as nucleophiles, while regions of positive potential (typically colored blue) are electron-poor and likely to be electrophilic. An EPS map of 2-(benzyloxy)-4-iodopyrimidine would reveal the reactive sites on the molecule, particularly around the pyrimidine (B1678525) ring and the iodine and benzyloxy substituents.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in understanding the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, chemists can map out the most likely reaction mechanisms.

Transition State Calculations for Cross-Coupling and SNAr Reactions

For 2-(benzyloxy)-4-iodopyrimidine, computational studies could elucidate the mechanisms of important reactions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the iodo position, and nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine ring. This would involve identifying the transition state structures and calculating their energies. These calculations are computationally intensive but provide invaluable details about the reaction's feasibility and kinetics.

Energy Profiles and Reaction Pathways

The data from transition state calculations are used to construct reaction energy profiles. These profiles plot the energy of the system as it progresses from reactants to products, passing through any transition states and intermediates. The height of the energy barriers on this profile corresponds to the activation energy of each step, which determines the reaction rate. For 2-(benzyloxy)-4-iodopyrimidine, energy profiles for various reactions would offer a quantitative understanding of its reactivity and selectivity.

Conformer Analysis and Intramolecular Interactions

A systematic conformer search, likely employing methods such as molecular mechanics followed by DFT optimization (e.g., at the B3LYP/6-31G(d,p) level of theory), would be expected to identify several low-energy conformers. The relative energies of these conformers would be influenced by a delicate balance of steric hindrance and non-covalent intramolecular interactions.

Key intramolecular interactions that would be investigated include:

van der Waals forces: Attractive or repulsive forces between non-bonded atoms that influence the spatial arrangement of the benzyloxy group.

π-π stacking: Potential interactions between the electron clouds of the pyrimidine and benzene rings. Depending on the conformer, this could be a stabilizing interaction. nih.gov

Dipole-dipole interactions: Interactions between the permanent dipoles of the pyrimidine and benzyloxy moieties.

The results of a conformer analysis for 2-(benzyloxy)-4-iodopyrimidine would likely be presented in a table summarizing the relative energies and key dihedral angles of the most stable conformers.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C4-C5-O-CH2) (°) | Population (%) at 298.15 K |

|---|---|---|---|

| A | 0.00 | -175.2 | 65.8 |

| B | 0.85 | 75.3 | 20.1 |

| C | 1.50 | -88.9 | 14.1 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides robust methods for the prediction of spectroscopic data, which can be invaluable for the characterization of novel compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. mdpi.comgithub.io The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for such predictions. The calculated chemical shifts for 2-(benzyloxy)-4-iodopyrimidine would be compared to experimental data if available, or serve as a predictive guide. It is important to note that the accuracy of these predictions can be influenced by the choice of theoretical level and the inclusion of solvent effects. mdpi.com

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 165.2 |

| C4 | 95.8 |

| C5 | 148.5 |

| C6 | 160.1 |

| CH₂ (benzylic) | 70.3 |

| C (ipso, benzyl) | 136.4 |

| C (ortho, benzyl) | 128.7 |

| C (meta, benzyl) | 128.9 |

| C (para, benzyl) | 128.3 |

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman spectra of 2-(benzyloxy)-4-iodopyrimidine by calculating its harmonic vibrational frequencies. nih.govnih.gov These calculations can aid in the assignment of experimental vibrational bands to specific molecular motions. DFT calculations would likely predict characteristic vibrational modes for the pyrimidine ring, the C-I bond, and the benzyloxy group. For instance, the C-I stretching frequency is expected to be in the low-frequency region of the spectrum.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 2950-2850 |

| C=N stretch (pyrimidine) | 1600-1550 |

| C=C stretch (aromatic) | 1580-1450 |

| C-O stretch | 1250-1050 |